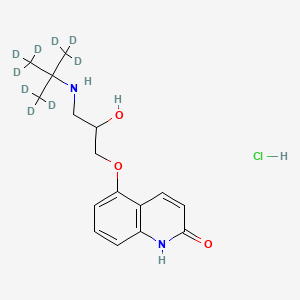

Dehydrocarteolol Hydrochloride-d9

Description

Dehydrocarteolol Hydrochloride is a chemical standard used primarily in analytical applications, such as high-performance liquid chromatography (HPLC) for content determination and quality control in pharmaceutical research. Its chemical structure is defined as 5-[3-(tert-butylamino)-2-hydroxypropoxy]quinolin-2(1H)-one hydrochloride, with a molecular formula of C₁₆H₂₃ClN₂O₄ (calculated from C₁₆H₂₂N₂O₃·HCl) and a molecular weight of 326.82 g/mol. The compound is registered under CAS number 191729-45-0 and is supplied as a white to off-white solid.

Dehydrocarteolol Hydrochloride is classified as a β-blocker derivative, sharing structural similarities with carteolol but distinguished by a dehydrogenated quinolinone backbone. It is stable under recommended storage conditions (-20°C in a dry, ventilated environment) and incompatible with strong oxidizing agents.

Properties

Molecular Formula |

C16H23ClN2O3 |

|---|---|

Molecular Weight |

335.87 g/mol |

IUPAC Name |

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |

InChI Key |

AQKPYMCBUMYZNK-KYRNGWDOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydrocarteolol-d9 (hydrochloride) involves the deuteration of Dehydrocarteolol hydrochlorideCommonly, deuterium gas (D2) or deuterated solvents are used in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Dehydrocarteolol-d9 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Dehydrocarteolol-d9 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Dehydrocarteolol-d9 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.

Industry: Applied in the development of new β-adrenergic blockers and other therapeutic agents .

Mechanism of Action

The mechanism of action of Dehydrocarteolol-d9 (hydrochloride) is similar to that of Dehydrocarteolol hydrochloride. It functions as a β-adrenergic blocker, inhibiting the action of catecholamines like adrenaline and noradrenaline on β-adrenergic receptors. This inhibition leads to a decrease in heart rate, blood pressure, and intraocular pressure. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Dehydrocarteolol Hydrochloride and structurally or functionally related compounds:

*Inferred molecular formula based on structural description in .

Key Findings and Functional Differences

Structural Analogues

- Carteolol-d9 Hydrochloride: A deuterated isotopologue of carteolol, a non-selective β-blocker. The substitution of nine hydrogen atoms with deuterium enhances its stability in mass spectrometry, making it a valuable internal standard for quantifying carteolol in biological matrices. Unlike Dehydrocarteolol, carteolol retains a saturated quinoline ring.

- (S)-Albuterol-d9 Hydrochloride : A deuterated β₂-agonist used to study bronchodilator metabolism. Its deuterium substitution reduces metabolic degradation, improving detection sensitivity in pharmacokinetic assays.

Deuterated Compounds

Deuterated derivatives like Carteolol-d9 and Albuterol-d9 are critical in drug development for:

Isotopic dilution assays to improve analytical accuracy.

Metabolic stability studies by slowing hydrogen/deuterium exchange in vivo.

Biological Activity

Overview of Dehydrocarteolol Hydrochloride-d9

This compound is a derivative of carteolol, which is primarily known as a non-selective beta-adrenoceptor antagonist. The compound has garnered interest due to its potential applications in various therapeutic areas, particularly in cardiovascular and ocular health.

Biological Activity

-

Mechanism of Action

- This compound functions by antagonizing beta-adrenergic receptors, which are involved in the regulation of heart rate, myocardial contractility, and relaxation. This action can lead to decreased heart rate and blood pressure, making it beneficial for managing conditions like hypertension.

-

Pharmacological Effects

- Cardiovascular Effects : As a beta-blocker, it reduces cardiac output and oxygen demand, which can be advantageous in treating angina pectoris and heart failure.

- Ocular Effects : Carteolol, the parent compound, is used topically in the treatment of glaucoma due to its ability to reduce intraocular pressure by decreasing aqueous humor production.

-

Intrinsic Sympathomimetic Activity (ISA)

- Dehydrocarteolol may exhibit ISA, which means it can activate beta-receptors while simultaneously blocking them. This property can be beneficial in patients who require beta-blockade without significant bradycardia.

Case Studies

- A study evaluating the efficacy of carteolol in patients with open-angle glaucoma demonstrated significant reductions in intraocular pressure over a 24-hour period, suggesting that dehydrocarteolol may have similar effects due to its structural relationship with carteolol .

- In another clinical trial focusing on cardiovascular outcomes, patients treated with beta-blockers like carteolol showed improved exercise tolerance and reduced incidence of arrhythmias during stress tests.

Data Tables

| Property | This compound | Carteolol Hydrochloride |

|---|---|---|

| Chemical Structure | C17H24ClN2O3 | C17H24ClN2O3 |

| Beta-Adrenoceptor Activity | Non-selective | Non-selective |

| ISA | Potentially present | Yes |

| Therapeutic Uses | Cardiovascular diseases, glaucoma | Glaucoma |

| Common Side Effects | Fatigue, dizziness | Fatigue, bradycardia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.